2-Propen-1-one, 3-(4-bromophenyl)-1-(4-methoxyphenyl)-

Catalog No.
S3204029
CAS No.
92873-00-2
M.F
C16H13BrO2
M. Wt
317.182
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propen-1-one, 3-(4-bromophenyl)-1-(4-methoxyphen...

CAS Number

92873-00-2

Product Name

2-Propen-1-one, 3-(4-bromophenyl)-1-(4-methoxyphenyl)-

IUPAC Name

3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Molecular Formula

C16H13BrO2

Molecular Weight

317.182

InChI

InChI=1S/C16H13BrO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11H,1H3

InChI Key

DDKSEIMPHBCIKS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br

Solubility

not available

Origin

Chalcones are found naturally in various plants, fruits, flowers, and vegetables. They are biosynthesized from the phenylpropanoid pathway and contribute to the color and biological activity of these plants [].

Significance

Chalcones have been increasingly investigated for their diverse biological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities []. However, research on this specific compound (2-Propen-1-one, 3-(4-bromophenyl)-1-(4-methoxyphenyl)-) is scarce.


Molecular Structure Analysis

The key features of the molecule include:

  • Conjugated System: It possesses a conjugated system consisting of a ketone (C=O) and a double bond (C=C), allowing for delocalization of electrons and potential interesting photochemical and electronic properties [].
  • Bromophenyl and Methoxyphenyl Substituents: The presence of a bromine atom (Br) on the one phenyl ring and a methoxy group (OCH3) on the other introduces electronic diversity to the molecule. The bromine group is an electron-withdrawing substituent, while the methoxy group is an electron-donating substituent. This can influence the overall reactivity of the molecule.

Chemical Reactions Analysis

  • Claisen-Schmidt Condensation: This is a common method for synthesizing chalcones by condensation of an aldehyde with a ketone in the presence of a base [].
  • Aldol Condensation: Chalcones can also be synthesized using aldol condensation reactions [].
  • Bromination: Due to the presence of the activated phenyl ring with a methoxy group, bromination reactions might be possible, but require further investigation.

Data is not available for specific reactions involving this compound.


Physical And Chemical Properties Analysis

  • Solid State: Chalcones are typically solids at room temperature [].
  • Solubility: Solubility may vary depending on the polarity of the solvent. The presence of the methoxy group might increase solubility in some organic solvents compared to unsubstituted chalcones.
  • Melting Point and Boiling Point: Expected to be in the range of common organic compounds (around 50-300 °C).

Specific data is lacking and requires further study.

  • Antioxidant Activity: Chalcones can scavenge free radicals due to the presence of the conjugated system and hydroxyl groups (which may be present depending on the specific chalcone).
  • Enzyme Inhibition: Some chalcones can inhibit specific enzymes involved in disease processes.

Here's what we can glean from scientific databases:

  • Chemical Structure and Classification: The compound belongs to a class of organic molecules known as chalcones. Chalcones are characterized by the presence of a conjugated enone system (connected double bond and a ketone carbonyl group) and two aromatic rings. PubChem:

While specific research applications for this particular brominated methoxy chalcone are elusive, research into chalcones in general suggests potential in various fields:

  • Biological Activities

    Some chalcones have exhibited promising biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Further research is needed to determine if 2-Propen-1-one, 3-(4-bromophenyl)-1-(4-methoxyphenyl)- possesses similar properties. ScienceDirect

  • Medicinal Chemistry

    Due to their structural similarity to natural products with various bioactivities, chalcones are of interest in medicinal chemistry. Researchers are exploring their potential as lead compounds for drug discovery. More research is required to understand the potential of 2-Propen-1-one, 3-(4-bromophenyl)-1-(4-methoxyphenyl)- in this field.

  • Material Science

    Some chalcones exhibit interesting optical and electronic properties, making them potentially useful in material science applications such as dyes or organic electronics. Further investigation is needed to determine if 2-Propen-1-one, 3-(4-bromophenyl)-1-(4-methoxyphenyl)- possesses these properties. Hindawi

XLogP3

3.7

Dates

Modify: 2023-08-18

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